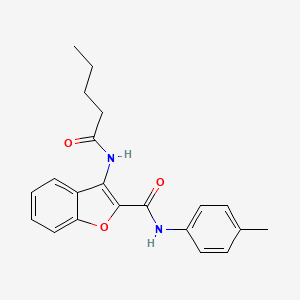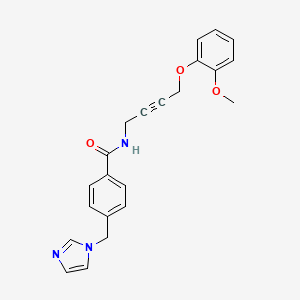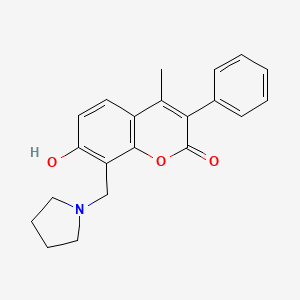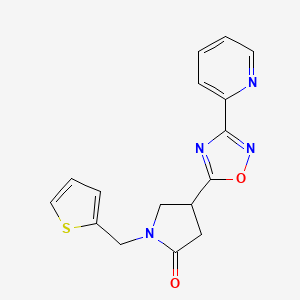
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds incorporating elements of the queried chemical structure have been investigated for their potential anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been identified as novel apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines. These compounds can arrest cells in the G1 phase, followed by induction of apoptosis. This is a promising area of research for the development of new anticancer agents, as evidenced by studies involving 3-aryl-5-aryl-1,2,4-oxadiazoles (Han-Zhong Zhang et al., 2005).
Antimicrobial Activity
The antimicrobial potential of compounds related to the query structure has also been explored, particularly in the context of combating tuberculosis. Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. These studies have led to the identification of compounds with significant efficacy, providing a basis for further exploration of these heterocycles as antimicrobial agents (J. Raval et al., 2014).
Materials Science Applications
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials. These compounds have shown to enhance the efficiency and stability of OLED devices, demonstrating the utility of such heterocyclic moieties in advanced electronic applications (Cheng-Hung Shih et al., 2015).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related compounds, exploring their potential in various organic transformations and as intermediates in the synthesis of more complex molecules. The ability to manipulate the structure of such compounds to achieve desired properties is a key aspect of their scientific application, as demonstrated in studies involving the synthesis and prediction of biological activity of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones (Y. Kharchenko et al., 2008).
Propiedades
IUPAC Name |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-11(9-20(14)10-12-4-3-7-23-12)16-18-15(19-22-16)13-5-1-2-6-17-13/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKCXKPDHFQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2833712.png)
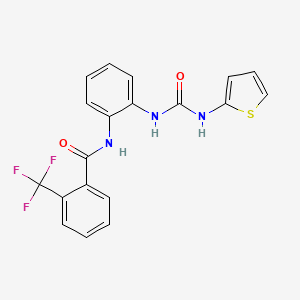

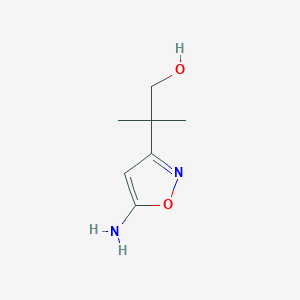
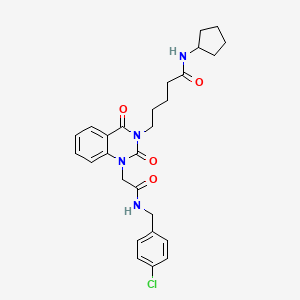
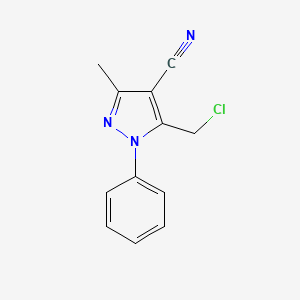
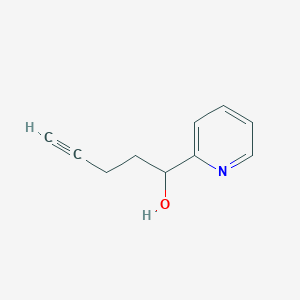



![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)
